1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,1-dimethoxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3 |
InChI Key |
KJOVBBSTEFWAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dimethoxy 5,5 Dimethylhexane 2,4 Dione
Convergent and Divergent Synthetic Pathways for the Hexane (B92381) Backbone
The construction of the 5,5-dimethylhexane backbone is the foundational stage in the synthesis of the target molecule. The choice between convergent and divergent strategies depends on factors such as starting material availability, desired efficiency, and the potential for analogue synthesis.
Conversely, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. nih.gov While primarily used for creating chemical libraries, the principles can be applied to construct the target backbone from a simpler, linear hexane derivative through sequential functionalization.
The formation of carbon-carbon bonds is central to organic synthesis, enabling the construction of molecular skeletons from smaller precursors. fiveable.me A variety of well-established and novel methods can be employed to assemble the 5,5-dimethylhexane framework. Key strategies include nucleophilic additions, organometallic coupling reactions, and enolate alkylations.
One effective approach involves the use of organocuprate reagents, such as lithium di-tert-butylcuprate, in a conjugate addition reaction with an appropriate α,β-unsaturated carbonyl compound. This method is highly efficient for creating quaternary carbon centers like the C5 position of the target molecule. Another powerful technique is the aldol (B89426) condensation, which forms a β-hydroxy carbonyl compound that can be subsequently deoxygenated to furnish the desired alkane structure. fiveable.me Other notable methods include Grignard reactions and Wittig-type olefination followed by hydrogenation. chemistry.coachnih.gov
| Reaction Type | Description | Applicability to Backbone Synthesis |
|---|---|---|
| Organocuprate Addition | Nucleophilic 1,4-addition of an organocuprate to an α,β-unsaturated ketone or ester. | Excellent for installing the tert-butyl group at the C5 position. |
| Aldol Condensation | Reaction of two carbonyl compounds (or an enolate with a carbonyl) to form a β-hydroxy carbonyl, which can be further reduced. fiveable.me | Useful for building the C-C backbone in a stepwise manner. |
| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group (aldehyde or ketone) to form an alcohol, followed by reduction. | A classic and versatile method for coupling alkyl fragments. |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, which is then hydrogenated to an alkane. | Provides a double bond at a specific location that can be subsequently reduced. |
Stereochemical control is a critical aspect of organic synthesis, as the spatial arrangement of atoms can profoundly influence a molecule's properties. fiveable.merijournals.com Strategies to control stereochemistry are typically categorized as substrate-controlled, reagent-controlled, or catalyst-controlled. Although the final target molecule, 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, is achiral and lacks stereocenters in its backbone, the principles of stereocontrol are fundamental in many synthetic routes that may proceed via chiral intermediates.
For instance, if a synthetic pathway involved the reduction of a ketone or the hydrogenation of a double bond in a chiral environment, the stereochemical outcome would be of paramount importance. researchgate.netresearchgate.net Asymmetric synthesis, employing chiral catalysts or auxiliaries, allows for the selective formation of one enantiomer or diastereomer over others. While not strictly necessary for the synthesis of this specific achiral target, an understanding of these principles is essential for advanced organic synthesis. rijournals.com
Installation of the 1,1-Dimethoxyacetal Moiety
The 1,1-dimethoxyacetal group at the C1 position serves as a protected form of an aldehyde. Its installation must be planned carefully to avoid unwanted reactions with other functional groups that are present or introduced later in the synthesis.
The most direct method for forming a 1,1-dimethoxyacetal is the reaction of a precursor aldehyde with methanol (B129727) under acidic conditions. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by two equivalents of methanol. To drive the equilibrium towards the acetal (B89532), water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or a dehydrating agent.
A suitable precursor for this step would be 5,5-dimethylhexanal. The reaction is generally catalyzed by protic acids like p-toluenesulfonic acid (TsOH) or mineral acids, or by Lewis acids.
| Catalyst/Reagent | Typical Conditions | Key Features |
|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Methanol (solvent), reflux, water removal (Dean-Stark). | Standard, effective, and cost-efficient method. |
| Anhydrous HCl | Methanol (solvent), often at room temperature or 0 °C. | Strong acid catalyst, suitable for less reactive carbonyls. |
| Trimethyl orthoformate | Methanol, acid catalyst (e.g., NH₄Cl). | Acts as both a reagent and a water scavenger, driving the reaction to completion. |
| Iodine (I₂) | Methanol, mild conditions. | A mild Lewis acid catalyst for sensitive substrates. |
In a molecule with multiple carbonyl groups, such as a precursor to the final diketone, selectivity becomes a significant challenge. Chemoselectivity —the preferential reaction of one functional group over another—is crucial. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, allowing for their selective protection as acetals. By carefully controlling reaction conditions (e.g., using mild acid catalysis and low temperatures), an aldehyde can be converted to an acetal in the presence of one or more ketone functionalities.
Regioselectivity involves the selective reaction at one of several similar functional groups. While not an issue for a precursor with a single aldehyde at C1, modern synthetic methods offer remarkable control. For example, catalyst-controlled regioselective acetalizations using chiral phosphoric acids have been developed for the protection of specific hydroxyl groups in polyols, and these principles can be extended to dicarbonyl systems. nih.govchemrxiv.orgchemrxiv.org These advanced protocols allow for regiodivergent outcomes, where the choice of catalyst dictates which position is protected. chemrxiv.org
Introduction of the 2,4-Diketone Functionality
The 2,4-diketone (or β-diketone) is a key functional motif in the target molecule, characterized by two carbonyl groups separated by a methylene (B1212753) group. psu.edu This arrangement imparts unique chemical properties, including the ability to form stable enol tautomers and act as a bidentate ligand for metal ions.
The most prevalent and classical method for synthesizing β-diketones is the Claisen condensation . nih.govijpras.com This reaction involves the base-mediated condensation of an ester with a ketone. To synthesize the target structure, the enolate of 1,1-dimethoxy-3,3-dimethylbutan-2-one could be acylated with an appropriate acylating agent like ethyl acetate (B1210297) or acetyl chloride in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Methodologies for Vicinal Diketone Synthesis
Vicinal diketones, or α-diketones, are compounds featuring two ketone functional groups on adjacent carbon atoms. While the target compound of this article is a β-diketone (1,3-dione), an overview of vicinal diketone synthesis provides a broader context for dicarbonyl chemistry. Common methods for their synthesis include:
Oxidation of Alkynes: Internal alkynes can be oxidized to form 1,2-diketones using various oxidizing agents. masterorganicchemistry.comtandfonline.com Strong oxidants like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can be used. masterorganicchemistry.com More controlled and modern methods employ transition metal catalysts, such as palladium or ruthenium complexes, often with molecular oxygen or other mild oxidants, to achieve this transformation efficiently. acs.orgorganic-chemistry.org
Oxidation of α-Hydroxy Ketones: The oxidation of α-hydroxy ketones (acyloins) provides a direct route to α-diketones. tandfonline.com Reagents based on chromium (VI), such as chromium trioxide, have been historically used for this purpose. tandfonline.com Copper(I)-catalyzed aerobic oxidation also presents an effective method. rsc.org
Oxidation of Methylene Ketones: A classic method for converting a ketone with an adjacent methylene group (-CH₂-) into an α-diketone is the Riley oxidation, which uses selenium dioxide (SeO₂). chemicalbook.comwikipedia.org This reaction proceeds by oxidizing the α-methylene group to a carbonyl. acs.org
It is crucial to note that this compound is a β-diketone, meaning its carbonyl groups are separated by a methylene carbon. Therefore, its synthesis relies on different strategies, primarily carbon-carbon bond-forming reactions like the Claisen condensation.
Optimized Reaction Conditions and Catalyst Systems
The most effective and direct synthetic route to this compound is a mixed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester. For the target compound, this translates to the reaction between pinacolone (B1678379) and methyl dimethoxyacetate.
The reaction is base-catalyzed, requiring at least a full equivalent of a strong, non-nucleophilic base. The base deprotonates the α-carbon of pinacolone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl dimethoxyacetate, leading to the formation of a tetrahedral intermediate which subsequently eliminates a methoxide (B1231860) ion to yield the β-diketone. The final product is acidic and is deprotonated by the alkoxide base, driving the reaction equilibrium toward the product.
Optimized conditions for this synthesis are derived from established principles of the Claisen condensation. A strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is essential for the initial deprotonation of the ketone. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF), are ideal as they are inert to the reaction conditions and effectively solvate the intermediates. The reaction is typically performed at low temperatures initially to control the enolate formation, followed by warming to room temperature to drive the condensation to completion.
| Parameter | Condition | Rationale |
|---|---|---|
| Ketone Reactant | Pinacolone (3,3-dimethyl-2-butanone) | Provides the pivaloyl moiety and the enolizable α-protons. |
| Ester Reactant | Methyl dimethoxyacetate | Acts as the acylating agent to introduce the dimethoxyacetyl group. |
| Base Catalyst | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the ketone to form the required enolate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An inert, aprotic solvent that effectively dissolves reactants and intermediates without interfering with the base. |
| Temperature | Initial at 0°C, then warm to 25°C | Allows for controlled enolate formation at a lower temperature and subsequent reaction completion at room temperature. |
| Workup | Aqueous acid quench | Neutralizes the reaction mixture and protonates the diketonate salt to yield the final neutral β-diketone product. |
Purification and Isolation Techniques for High-Purity Compound
The crude product obtained from a Claisen condensation typically contains unreacted starting materials and side products. Due to the chelating nature of β-diketones, a highly effective method for purification involves the formation and subsequent decomposition of a metal complex, most commonly with copper(II) ions. This technique selectively isolates the β-diketone from non-chelating impurities.
The process involves three main steps:
Complexation: The crude reaction mixture, after initial workup, is dissolved in a suitable solvent like methanol or ethanol (B145695). An aqueous solution of copper(II) acetate is then added. The β-diketone readily reacts to form a stable, often brightly colored, copper(II) bis(1,1-dimethoxy-5,5-dimethylhexane-2,4-dionate) complex, which is insoluble and precipitates from the solution.
Isolation of the Complex: The solid copper complex is isolated by filtration. It can then be washed with water and a nonpolar organic solvent like hexane to remove water-soluble and organic-soluble impurities, respectively. This step is highly efficient at separating the desired β-diketone from the starting ester and ketone.
Decomposition and Regeneration: The purified copper complex is suspended in a biphasic solvent system (e.g., ethyl acetate and water). Treatment with a strong acid, such as sulfuric acid, or a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), decomposes the complex. tandfonline.com The copper ions are sequestered into the aqueous layer, releasing the pure β-diketone into the organic layer. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the high-purity this compound.
| Step | Procedure | Reagent/Solvent | Purpose |
|---|---|---|---|
| 1. Complexation | Treat crude product with a copper(II) salt solution. | Copper(II) Acetate in Water/Methanol | To selectively form an insoluble precipitate of the copper(II) diketonate complex. |
| 2. Isolation | Filter the solid precipitate and wash thoroughly. | Water, Hexane | To isolate the copper complex and remove soluble impurities. |
| 3. Regeneration | Decompose the purified complex in a biphasic system. | Aqueous Acid (e.g., H₂SO₄) or EDTA | To break the complex and release the pure β-diketone into an organic solvent. |
| 4. Final Isolation | Separate organic layer, wash, dry, and evaporate solvent. | Ethyl Acetate, Brine, Na₂SO₄ | To isolate the final, high-purity compound. |
Mechanistic Investigations of Chemical Transformations of 1,1 Dimethoxy 5,5 Dimethylhexane 2,4 Dione
Reactivity of the Diketone System
The core reactivity of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione stems from the 1,3-dicarbonyl motif, albeit with one carbonyl group masked as an acetal (B89532). This arrangement significantly influences the electronic properties and reactivity of the molecule.
β-Diketones are well-known to exist as a mixture of keto and enol tautomers. In the case of this compound, the enolization occurs towards the unprotected C4 carbonyl group, leading to the formation of a conjugated enone system. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the C2 carbonyl (or one of the methoxy (B1213986) groups of the acetal), creating a pseudo-six-membered ring. Spectroscopic studies, particularly NMR, are instrumental in determining the relative proportions of the keto and enol forms in solution.
Table 1: Keto-Enol Tautomerism of this compound in Various Solvents
| Solvent | % Keto Form | % Enol Form |
| Chloroform-d | ~20% | ~80% |
| Benzene-d6 | ~15% | ~85% |
| Methanol-d4 | ~40% | ~60% |
| Dimethyl sulfoxide-d6 | ~35% | ~65% |
Note: The data presented in this table is illustrative and based on general trends observed for similar β-diketones. Specific experimental values for this compound would require dedicated spectroscopic analysis.
The protons on the C3 carbon, situated between the two carbonyl functionalities, are acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This acidity makes the active methylene (B1212753) group a prime site for various chemical transformations.
The enolate of this compound, generated by treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide), is a potent nucleophile. It readily undergoes alkylation upon reaction with alkyl halides. The choice of base, solvent, and reaction temperature can influence the efficiency and selectivity of the alkylation reaction.
Similarly, acylation of the active methylene group can be achieved by reacting the enolate with acylating agents such as acid chlorides or anhydrides. This provides a route to more complex β-dicarbonyl systems.
Table 2: Representative Alkylation and Acylation Reactions at C3
| Electrophile | Base | Product | Approximate Yield |
| Methyl iodide | NaH | 1,1-Dimethoxy-3,5,5-trimethylhexane-2,4-dione | High |
| Benzyl bromide | LDA | 3-Benzyl-1,1-dimethoxy-5,5-dimethylhexane-2,4-dione | Good |
| Acetyl chloride | NaH | 3-Acetyl-1,1-dimethoxy-5,5-dimethylhexane-2,4-dione | Moderate |
Note: The yields are generalized and can vary based on specific reaction conditions.
The nucleophilic character of the C3 position also allows for condensation reactions with various electrophiles. A notable example is the Knoevenagel condensation with aldehydes and ketones, which, after subsequent reactions, can lead to the formation of new carbon-carbon bonds and cyclic structures. Another important reaction is the condensation with hydrazines to form pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The reaction proceeds through initial nucleophilic attack of the hydrazine (B178648) at the C4 carbonyl, followed by cyclization and dehydration.
While the C2 carbonyl is protected as an acetal and thus unreactive towards many nucleophiles under neutral or basic conditions, the C4 carbonyl is susceptible to nucleophilic attack.
The selective reduction of the C4 ketone in the presence of the C2 acetal can be achieved using hydride reducing agents. The choice of reagent can influence the stereochemical outcome of the reduction.
Table 3: Hydride Reduction of the C4 Carbonyl
| Reducing Agent | Product | Stereoselectivity |
| Sodium borohydride (NaBH4) | 1,1-Dimethoxy-5,5-dimethylhexane-4-ol-2-one | Moderate |
| Lithium aluminium hydride (LiAlH4) | 1,1-Dimethoxy-5,5-dimethylhexane-2,4-diol | Low (reduction of both carbonyls after acetal cleavage) |
Note: LiAlH4 is a stronger reducing agent and can lead to the cleavage of the acetal protecting group under certain conditions.
The resulting hydroxy-ketone or diol can be further functionalized. For instance, the hydroxyl group can be acylated to form esters or alkylated to form ethers, providing access to a wider range of derivatives.
Nucleophilic Additions to Carbonyl Centers (C2 and C4)
Organometallic Reagent Additions
The presence of two electrophilic carbonyl carbons in the β-diketone moiety of this compound makes it a prime substrate for nucleophilic attack by organometallic reagents. The regioselectivity of such additions is a key area of investigation, with the outcome often dictated by the nature of the organometallic reagent, reaction conditions, and the inherent electronic and steric differences between the two carbonyl groups.
Detailed research findings on the addition of common organometallic reagents to β-diketones indicate that Grignard reagents and organolithium compounds typically add to one of the carbonyl groups, leading to the formation of a tertiary alcohol after acidic workup. The chemoselectivity of this addition in an unsymmetrical β-diketone like this compound would be influenced by the steric hindrance imposed by the adjacent tert-butyl group versus the methyl group.
| Organometallic Reagent | Expected Major Product | Rationale |
| Methylmagnesium Bromide | Addition at the C2-carbonyl | Less steric hindrance compared to the C4-carbonyl adjacent to the tert-butyl group. |
| tert-Butyllithium | Potential for reduced selectivity or attack at the less hindered C2-carbonyl | Increased steric bulk of the nucleophile may lead to competitive reactions or favor the more accessible carbonyl. |
These reactions are presumed to proceed via a nucleophilic addition mechanism where the organometallic reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation during workup yields the corresponding tertiary alcohol.
Transformations of the 1,1-Dimethoxyacetal Functionality
The 1,1-dimethoxyacetal group serves as a protected aldehyde and its selective transformation is crucial for the synthetic utility of this compound.
The hydrolysis of the acetal functionality to reveal the parent aldehyde is a fundamental transformation, typically achieved under acidic conditions. The mechanism involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the resulting protonated aldehyde, regenerates the carbonyl group.
Transacetalization offers a pathway to interconvert the 1,1-dimethoxyacetal into other acetals or ketals by reacting it with a different diol or alcohol under acidic conditions. This equilibrium process can be driven to completion by using an excess of the new alcohol or by removing the methanol byproduct. This reaction is valuable for introducing different protecting groups or for creating more complex cyclic acetals.
| Reactant Diol | Product Acetal | Reaction Condition |
| Ethylene (B1197577) Glycol | 1,3-dioxolane (B20135) derivative | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |
| 1,3-Propanediol | 1,3-dioxane (B1201747) derivative | Acid catalyst (e.g., Amberlyst-15), molecular sieves |
The selective cleavage of the acetal in the presence of the diketone functionality, or vice versa, is a significant challenge and a testament to the development of chemoselective reagents and conditions. Mild Lewis acids or specific enzymatic conditions could potentially be employed for the selective deprotection of the acetal without affecting the diketone. Conversely, the diketone can be protected, for example, as a cyclic ketal, allowing for transformations on the acetal group, followed by deprotection of the diketone.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethoxy 5,5 Dimethylhexane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide a complete picture of the atomic connectivity and chemical environment within 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione.
Proton NMR for Structural Connectivity and Chemical Shifts
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the various protons in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns would reveal the connectivity between adjacent non-equivalent protons. Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.
Carbon-13 NMR for Carbon Skeleton Analysis
A ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment (e.g., carbonyl, alkane, methoxy (B1213986) carbons). This analysis is crucial for confirming the carbon skeleton of the compound. A data table of ¹³C NMR chemical shifts remains unavailable.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Full Assignment
Two-dimensional NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals.
COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, identifying protons that are coupled to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure.
A detailed analysis based on these techniques is not possible without the corresponding spectra.
Dynamic NMR Studies for Conformational Analysis
Given the presence of single bonds, this compound may exhibit conformational flexibility. Dynamic NMR studies, conducted at varying temperatures, could potentially provide insights into the rotational barriers and the preferred conformations of the molecule. However, no such studies have been reported in the searched literature.
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This precise measurement would allow for the determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. Furthermore, the analysis of fragmentation patterns in the mass spectrum would offer valuable clues about the compound's structure, as specific bond cleavages would lead to characteristic fragment ions. A table of observed ions and their proposed structures cannot be compiled due to the lack of available HRMS data.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This methodology provides valuable insights into the fragmentation pathways of a compound, which are essential for its structural elucidation.
For this compound, an MS/MS analysis would be expected to reveal characteristic fragmentation patterns. However, a comprehensive search of scientific databases and literature has yielded no specific MS/MS studies for this compound. Therefore, its fragmentation mechanisms have not been experimentally determined or theoretically modeled.
Without experimental data, a hypothetical fragmentation pathway would be purely speculative. Such an analysis would involve the cleavage of the dimethoxy acetal (B89532) group, loss of methyl groups, and fragmentation of the dione (B5365651) backbone. The generation of a detailed data table of precursor and product ions with their corresponding relative abundances is not possible without empirical evidence.
Infrared and Raman Spectroscopy for Vibrational Mode Assignments of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in a compound and providing information about its molecular structure.
A detailed analysis of the IR and Raman spectra of this compound would allow for the assignment of its characteristic vibrational modes. Key functional groups expected to show distinct vibrational frequencies include the C=O of the ketone, the C-O of the ether linkages in the dimethoxy group, and the various C-H bonds.
Despite the utility of these techniques, no published IR or Raman spectra for this compound could be located. Consequently, a data table of its experimental and theoretical vibrational frequencies and their corresponding assignments cannot be provided.
X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtainable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and crystallographic parameters, offering an unambiguous structural determination.
The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient quality. Assuming that this compound can be synthesized and crystallized, an X-ray diffraction analysis would yield its exact solid-state structure.
However, a search of crystallographic databases and the broader scientific literature indicates that the crystal structure of this compound has not been determined. As a result, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available. A data table summarizing these parameters cannot be generated.
Chiroptical Spectroscopy for Chiral Derivatives (if applicable, e.g., Circular Dichroism)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study the interaction of polarized light with chiral molecules. These methods are essential for determining the stereochemistry and conformational properties of chiral compounds.
The applicability of chiroptical spectroscopy to this compound would depend on the existence of its chiral derivatives. If a chiral center were introduced into the molecule, for instance, through an asymmetric synthesis or resolution, CD spectroscopy could be employed to investigate its absolute configuration and solution-state conformation.
Currently, there is no information in the scientific literature regarding the synthesis or study of chiral derivatives of this compound. Therefore, no Circular Dichroism data or related analyses are available for this compound or its potential stereoisomers.
Computational and Theoretical Studies on 1,1 Dimethoxy 5,5 Dimethylhexane 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics: A Methodological Overview in the Absence of Specific Data
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For a compound like 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione, these methods could provide invaluable insights.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can determine the most stable structure, including bond lengths, bond angles, and dihedral angles. For β-diketones, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, have been shown to yield accurate geometric parameters. However, no such specific calculations have been published for this compound.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its tendency to participate in electronic transitions. While the theoretical framework for these calculations is robust, the specific HOMO and LUMO energy values and their spatial distributions for this compound remain undetermined.
Analysis of Charge Distribution and Electrostatic Potentials
Understanding the distribution of electron density within a molecule is key to predicting its intermolecular interactions and reactive sites. Methods such as Natural Bond Orbital (NBO) analysis and the generation of molecular electrostatic potential (MEP) maps are standard tools for this purpose. These analyses for this compound would reveal the partial charges on each atom and identify electrophilic and nucleophilic regions, but this information is not currently available.
Conformational Analysis and Molecular Dynamics Simulations: An Unexplored Dynamic Landscape
The flexibility of a molecule and its dynamic behavior are critical to its function and properties. Conformational analysis and molecular dynamics simulations are the primary computational tools to explore these aspects.
Identification of Preferred Conformations and Energy Landscapes
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. A systematic search of the conformational space would identify the most stable conformers and the energy barriers between them, resulting in a potential energy surface. This would reveal the molecule's flexibility and the relative populations of different conformations at a given temperature. To date, no such conformational analysis has been reported for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a widely used method for the prediction of spectroscopic parameters with a good balance between accuracy and computational cost. These predictions are valuable for the identification and structural elucidation of compounds.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d,p), can provide theoretical chemical shifts. It is important to note that the accuracy of these predictions can be influenced by the choice of the functional, basis set, and the treatment of solvent effects.
Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical computational results for similar organic molecules.
Illustrative Predicted NMR Chemical Shifts for this compound The following data is a hypothetical representation based on computational models for analogous structures, as direct experimental or computational studies for this specific molecule are not publicly available.
¹H NMR (Proton)| Atom(s) | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₃ | 1.15 |
| -OCH₃ | 3.30 |
| -CH₂- | 3.80 |
¹³C NMR (Carbon)
| Atom(s) | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₃ | 27.0 |
| -C(CH₃)₃ | 42.0 |
| -OCH₃ | 52.0 |
| -CH₂- | 55.0 |
| -C(OCH₃)₂- | 100.0 |
| -C=O | 200.0 |
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. DFT methods are also commonly employed for these calculations. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
An illustrative table of predicted vibrational frequencies for key functional groups in this compound is presented below.
Illustrative Predicted Vibrational Frequencies for this compound The following data is a hypothetical representation based on computational models for analogous structures, as direct experimental or computational studies for this specific molecule are not publicly available.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H (in CH₃ and CH₂) | Stretching | 2950-3000 |
| C=O | Stretching | 1700-1725 |
| C-O (acetal) | Stretching | 1050-1150 |
Mechanistic Modeling of Key Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
A key reaction pathway for this compound is its hydrolysis, which would lead to the corresponding β-diketone, 5,5-dimethylhexane-2,4-dione (B1585119), and methanol (B129727). The mechanism of acetal (B89532) hydrolysis is well-studied and typically proceeds via a series of protonation and elimination steps.
Computational modeling of this reaction would involve:
Locating the Transition State: For each step of the proposed mechanism, the transition state structure is located using various optimization algorithms. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum.
Calculating Activation Energies: The energy difference between the transition state and the reactants provides the activation energy (energy barrier) for that step. This is a critical parameter for determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.
For the acid-catalyzed hydrolysis of this compound, a plausible first step is the protonation of one of the methoxy (B1213986) groups. This is followed by the elimination of methanol to form an oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation would lead to a hemiacetal, which would then undergo a similar sequence of steps to yield the final dione (B5365651) product.
Below is an illustrative data table summarizing the key parameters that could be obtained from a computational study of a single step in the hydrolysis of this compound, such as the elimination of methanol from the protonated acetal.
Illustrative Computational Data for a Key Step in the Hydrolysis of this compound The following data is a hypothetical representation based on computational models for analogous reactions, as direct computational studies for this specific molecule are not publicly available.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Reactant Geometry | Optimized structure of the protonated acetal | - |
| Transition State Geometry | Optimized structure of the transition state for methanol elimination | Key bond lengths and angles would be reported |
| Imaginary Frequency | The single imaginary vibrational frequency of the transition state | -500 cm⁻¹ |
| Activation Energy (ΔE‡) | The energy barrier for the elimination step | 15-20 kcal/mol |
These computational approaches provide a detailed molecular-level understanding of the properties and reactivity of this compound, guiding further experimental investigation.
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a C6 Synthon in Total Synthesis Campaigns
As a six-carbon molecule, 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione theoretically possesses the potential to serve as a C6 synthon. The presence of a protected carbonyl (the dimethyl acetal) and a free carbonyl, along with an active methylene (B1212753) group, offers multiple points for strategic bond formation. In principle, the free ketone at the C4 position could undergo nucleophilic addition or enolate formation, while the acetal (B89532) at C2 could be deprotected under acidic conditions to reveal a second reactive carbonyl group at a later stage in a synthetic sequence. This latent functionality is a key feature of valuable synthons in total synthesis, allowing for a stepwise construction of complex molecular architectures. However, a review of scientific literature did not yield specific examples of total synthesis campaigns where "this compound" was explicitly used as a C6 building block.
Precursor for Diverse Heterocyclic Scaffolds
The synthesis of heterocyclic compounds often relies on the reaction of 1,3-dicarbonyl compounds with various dinucleophiles. nih.gov The structure of this compound, with its available ketone and active methylene group, suggests its suitability as a precursor for certain heterocyclic systems. For instance, condensation reactions with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazoles. Similarly, reaction with amidines or ureas could, in principle, yield pyrimidine (B1678525) scaffolds. The t-butyl group would be expected to impart significant steric influence on these reactions, potentially directing regioselectivity.
It is important to distinguish the reactivity of this acetal-protected diketone from that of its parent compound, 5,5-dimethylhexane-2,4-dione (B1585119), or the cyclic analogue, dimedone. While the latter are extensively used in the synthesis of a wide array of heterocycles, the specific use of the title compound in cyclocondensation reactions is not well-documented. The stability of the dimethyl acetal group under various reaction conditions would be a critical factor in its utility as a heterocyclic precursor.
Building Block in the Preparation of Natural Product Analogues
The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aiming to improve the biological activity or pharmacokinetic properties of a parent natural product. mdpi.com The structural motifs present in this compound— a gem-dimethyl group adjacent to a carbonyl, and a protected 1,3-dicarbonyl system—are found in various natural products. In theory, this compound could be employed to introduce these features into synthetic analogues. The differential protection of the two carbonyl groups would allow for selective transformations, a valuable strategy in the synthesis of complex molecules. For example, the free ketone could be subjected to olefination or reduction, followed by deprotection and further reaction at the newly revealed ketone. Despite this theoretical potential, there are no specific examples in the surveyed literature of this compound being used to create analogues of known natural products.
Applications in Asymmetric Synthesis through Chiral Induction or Auxiliary Strategies
While this compound is an achiral molecule, its prochiral methylene group (C3) presents an opportunity for asymmetric transformations. nih.gov The use of chiral catalysts or chiral auxiliaries could, in principle, lead to the enantioselective functionalization of this position. For instance, a chiral base could mediate an enantioselective alkylation or aldol (B89426) reaction at the C3 position. Alternatively, the free carbonyl group could be a handle for the attachment of a chiral auxiliary, which would then direct stereoselective reactions at other sites in the molecule. The development of asymmetric methods is a major focus of modern organic synthesis. nih.gov However, at present, there is no published research demonstrating the application of this compound in asymmetric synthesis, either through chiral induction or the use of chiral auxiliaries.
Potential in the Development of Supramolecular Assemblies
β-Diketones are well-known for their ability to act as ligands for metal ions, forming stable metal complexes. These complexes can be fundamental units in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs). nih.gov The free β-ketoacetal portion of this compound could potentially chelate to metal centers. The bulky t-butyl group might influence the packing and dimensionality of any resulting supramolecular structure. The dimethoxy acetal portion could also engage in weaker interactions, such as hydrogen bonding, further directing the assembly process. While the parent compound, pivaloylacetone, is used to form metal complexes, the specific application of its 1,1-dimethoxy derivative as a ligand or linker in the development of supramolecular assemblies or MOFs has not been reported.
Synthesis and Characterization of Derivatives and Analogues of 1,1 Dimethoxy 5,5 Dimethylhexane 2,4 Dione
Systematic Modifications of the Diketone Moiety
The reactivity of the β-diketone system is central to the chemical versatility of the parent compound. Alterations can be targeted at the peripheral alkyl substituents or the carbonyl groups themselves.
Modification of the gem-dimethyl group at the C5 position is challenging due to the lack of readily available synthetic handles. Standard alkylation procedures for β-dicarbonyl compounds typically occur at the nucleophilic C3 position via enolate formation. Altering the substitution at C5 would likely necessitate a de novo synthesis of the entire diketone framework, starting from a different ketone precursor instead of pinacolone (B1678379).
For instance, a Claisen condensation approach could be employed, reacting a methyl ester of a carboxylic acid with a ketone that possesses a different substitution pattern at the α-position. The general synthetic strategy would involve the base-mediated condensation of a ketone with an appropriate ester. By varying the ketone reactant, a library of C5-substituted analogues could be synthesized.
| Target Analogue | Required Ketone Precursor | Required Ester Precursor |
| 1,1-Dimethoxy-5-ethyl-5-methylhexane-2,4-dione | 3-Methyl-2-pentanone | Methyl 3,3-dimethoxypropanoate |
| 1,1-Dimethoxy-5-cyclohexylhexane-2,4-dione | Cyclohexyl methyl ketone | Methyl 3,3-dimethoxypropanoate |
| 1,1-Dimethoxy-5-phenylhexane-2,4-dione | Propiophenone | Methyl 3,3-dimethoxypropanoate |
This table presents hypothetical synthetic routes to C5-modified analogues based on the principles of the Claisen condensation.
The two carbonyl groups of the β-diketone moiety offer multiple sites for chemical transformation. Their reactivity can be selectively exploited to generate a variety of derivatives. One of the well-established methods for modifying carbonyl groups is the Wittig reaction, which converts ketones or aldehydes into alkenes. organic-chemistry.orgwikipedia.org By treating 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione with a phosphorus ylide (Wittig reagent), it is possible to transform one of the carbonyl groups into a double bond. The choice of the ylide determines the nature of the substituent on the newly formed alkene.
Another important class of reactions involves the nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl carbons. askfilo.commasterorganicchemistry.commasterorganicchemistry.com This typically results in the formation of tertiary alcohols after an acidic workup. The reaction of the target compound with an excess of a Grignard reagent would likely lead to the addition to both carbonyl groups, yielding a di-tertiary alcohol derivative.
| Reagent | Expected Product | Functional Group Transformation |
| Methylenetriphenylphosphorane (Ph3P=CH2) | 1,1-Dimethoxy-5,5-dimethyl-2-methylenehexan-4-one | Carbonyl to Alkene |
| Ethylmagnesium bromide (EtMgBr) followed by H3O+ | 3-(1-Hydroxy-1-ethyl)-1,1-dimethoxy-5,5-dimethylhexan-2-ol | Carbonyl to Tertiary Alcohol |
| Phenyllithium (PhLi) followed by H3O+ | 1,1-Dimethoxy-5,5-dimethyl-2-phenyl-2-hydroxyhexan-4-one | Carbonyl to Tertiary Alcohol (selective) |
This interactive table illustrates potential products from the reaction of the diketone moiety with common carbonyl-modifying reagents.
Derivatization of the 1,1-Dimethoxyacetal Group
The 1,1-dimethoxyacetal group serves as a protected form of an aldehyde. This functionality can be modified through substitution of the methoxy (B1213986) groups or by conversion to other acetal (B89532) or ketal forms.
Transacetalization is a common method for exchanging the alkoxy groups of an acetal. This reaction is typically acid-catalyzed and involves reacting the parent acetal with an excess of a different alcohol. For this compound, treatment with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of 1,1-diethoxy-5,5-dimethylhexane-2,4-dione. This process is reversible, and the equilibrium can be driven towards the desired product by removing the methanol (B129727) byproduct.
| Reagent Alcohol | Catalyst | Expected Product |
| Ethanol | p-Toluenesulfonic acid | 1,1-Diethoxy-5,5-dimethylhexane-2,4-dione |
| Propan-1-ol | Amberlyst-15 | 1,1-Dipropoxy-5,5-dimethylhexane-2,4-dione |
| Butan-1-ol | Sulfuric acid | 1,1-Dibutoxy-5,5-dimethylhexane-2,4-dione |
This table outlines the expected products from the transacetalization of the 1,1-dimethoxyacetal group with various alcohols.
The dimethoxyacetal can be converted into cyclic acetals by reacting it with diols in the presence of an acid catalyst. This is another form of transacetalization. For example, reaction with ethylene (B1197577) glycol would yield a 1,3-dioxolane (B20135) derivative, while reaction with propane-1,3-diol would give a 1,3-dioxane (B1201747) derivative. These cyclic acetals can offer different stability profiles and may be useful as alternative protecting groups. chemicalbook.comnih.gov
| Diol Reactant | Expected Product | Ring System Formed |
| Ethane-1,2-diol | 2-(2,2-Dimethyl-3-oxobutyl)-2-methyl-1,3-dioxolane | 1,3-Dioxolane |
| Propane-1,3-diol | 2-(2,2-Dimethyl-3-oxobutyl)-2-methyl-1,3-dioxane | 1,3-Dioxane |
| 2,2-Dimethylpropane-1,3-diol | 5,5-Dimethyl-2-(2,2-dimethyl-3-oxobutyl)-2-methyl-1,3-dioxane | Substituted 1,3-Dioxane |
This table illustrates the formation of cyclic acetals from the reaction of this compound with various diols.
Chain Elongation and Shortening Strategies
Modifying the length of the carbon backbone of this compound can lead to the synthesis of homologous series of compounds.
Chain elongation can be conceptually achieved through methods like the Arndt-Eistert homologation. organic-chemistry.orgnrochemistry.comslideshare.netchem-station.comwikipedia.org This would first require the selective transformation of one of the functional groups into a carboxylic acid, for example, through oxidative cleavage. The resulting carboxylic acid can then be converted to its acid chloride and reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, would yield a homologated carboxylic acid or ester, respectively, effectively inserting a methylene (B1212753) group into the chain.
For chain shortening, a retro-Claisen condensation could be employed. rsc.orgrsc.org This reaction involves the cleavage of a C-C bond in a β-dicarbonyl compound under basic conditions. Treatment of this compound with a strong base, such as sodium ethoxide in ethanol, could potentially cleave the bond between C2 and C3, leading to the formation of an ester and a ketone. The feasibility and regioselectivity of this reaction would depend on the specific reaction conditions and the relative stability of the potential carbanionic intermediates.
Structure-Reactivity Relationship Studies of Analogues
The chemical reactivity of analogues of this compound is intrinsically linked to their molecular structure. A fundamental aspect of their reactivity is the keto-enol tautomerism inherent to the β-dicarbonyl moiety. The compound can exist as a mixture of the diketo form and the enol form, where a proton has transferred from the central carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. The position of this equilibrium is highly sensitive to the nature of the substituents on the dicarbonyl framework. Bulky substituents, such as the 5,5-dimethyl (tert-butyl) group, can sterically influence the relative stability of the tautomers.
The active methylene group at the C3 position is another key determinant of reactivity. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. The acidity of these protons and the nucleophilicity of the corresponding enolate are modulated by the electronic and steric properties of other substituents in the molecule. This principle is widely exploited in organic synthesis, where the enolate of 1,3-dicarbonyl compounds acts as a soft nucleophile in various carbon-carbon bond-forming reactions. nih.govnih.gov
The presence of the 1,1-dimethoxy acetal group at one end of the molecule significantly alters its reactivity profile. By protecting one of the reactive carbonyl sites, the acetal group directs chemical transformations towards the unprotected carbonyl group at the C4 position and the active methylene group. organic-chemistry.org This allows for selective modifications that would otherwise be difficult to achieve in a molecule with two reactive carbonyls.
Furthermore, the structure of these β-diketone analogues has a profound impact on their ability to act as ligands in coordination chemistry. β-diketones are well-known for forming stable complexes with a wide variety of metal ions. Modifications to the ligand structure, such as introducing different substituents, can fine-tune the electronic and steric environment around the metal center. This, in turn, influences the photophysical and electrochemical properties of the resulting metal complex. For example, incorporating derivatives of 5,5-dimethylhexane-2,4-dione (B1585119) into iridium(III) complexes allows for the systematic investigation of how ligand modifications impact emission wavelengths, quantum yields, and decay times, which is crucial for applications like temperature-sensitive luminophores.
Table 2: Structure-Reactivity Relationships in β-Diketone Analogues
| Structural Feature | Influence on Reactivity | Example Application | Reference |
|---|---|---|---|
| Bulky Substituents (e.g., t-butyl) | Affects keto-enol equilibrium; provides steric hindrance. | Controlling tautomer populations; directing reaction regioselectivity. | |
| Electron-Withdrawing Groups | Increases acidity of active methylene protons. | Facilitates enolate formation for alkylation/acylation reactions. | beilstein-journals.org |
| Electron-Donating Groups | Decreases acidity of active methylene protons. | Modulates enolate reactivity. | nih.gov |
| Acetal Protecting Group | Masks one carbonyl group, enabling selective reactions at other sites. | Stepwise synthesis of complex molecules. | organic-chemistry.orgorgsyn.org |
| Ligand Modifications in Metal Complexes | Tunes photophysical and electrochemical properties. | Development of sensors, probes, and catalysts. | |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Transformations for 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
Future research is anticipated to focus on the development of sophisticated catalytic systems to enhance the reactivity and selectivity of transformations involving this compound and its parent β-diketone. A primary challenge in reactions with this molecule is the steric hindrance imposed by the tert-butyl group, which can lead to lower yields in some catalytic processes. For instance, in zirconocene-catalyzed syntheses of N-acylpyrazoles, the structurally related dipivaloylmethane provides a significantly higher yield (62%) compared to more sterically hindered diketones, highlighting the need for catalysts that can accommodate bulky substrates.
Key areas for future investigation include:
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the dione (B5365651) moiety would open avenues for the synthesis of complex, stereodefined molecules.
C-H Activation: Direct functionalization of the C-H bonds within the molecule, facilitated by transition metal catalysts, could provide more atom-economical routes to novel derivatives.
Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for various transformations, aligning with the principles of green chemistry.
Biocatalysis: The application of enzymes for the synthesis and modification of β-diketones is a growing field. mdpi.com Future work could involve engineering enzymes to specifically recognize and transform this compound with high selectivity.
A comparative overview of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Advantages | Research Focus |
| Metal-Based Catalysis | High reactivity and turnover numbers. | Development of catalysts tolerant to steric bulk. |
| Organocatalysis | Metal-free, often milder reaction conditions. | Design of catalysts for asymmetric transformations. |
| Biocatalysis | High selectivity, environmentally benign. | Enzyme engineering for specific substrate recognition. |
Integration into Continuous Flow Chemistry and Microreactor Systems
The integration of the synthesis and subsequent transformations of this compound into continuous flow and microreactor systems represents a significant opportunity for process intensification and optimization. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless multi-step syntheses. zenodo.org
Future research in this area will likely concentrate on:
Continuous Synthesis: Developing a continuous flow process for the Claisen condensation to produce the parent β-diketone, potentially utilizing packed-bed reactors with immobilized catalysts for enhanced efficiency and catalyst recycling.
Process Analytical Technology (PAT): Incorporating in-line analytical techniques to monitor reaction progress in real-time, allowing for precise control and optimization of reaction parameters.
The potential benefits of transitioning from batch to continuous flow synthesis are summarized in the following table.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots. | Highly efficient, precise temperature control. |
| Safety | Larger volumes of hazardous materials. | Small reactor volumes, improved safety profile. |
| Scalability | Often requires re-optimization. | More straightforward by extending operation time. |
| Process Control | Manual or semi-automated. | Fully automated with potential for real-time optimization. |
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The development of more sustainable and environmentally friendly methods for the synthesis of this compound is a critical area for future research. This aligns with the broader chemical industry's move towards greener manufacturing processes. Key opportunities lie in the use of renewable feedstocks, the development of more efficient and recyclable catalysts, and the reduction of solvent waste.
Promising research directions include:
Heterogeneous Catalysis: The use of solid catalysts, such as layered double hydroxides (LDHs) or metal-organic frameworks (MOFs), for the Claisen-type condensation can simplify catalyst separation and recycling. nih.govresearchgate.net
Alternative Solvents: Investigating the use of greener solvents, such as bio-derived solvents or even micellar systems in aqueous media, to replace traditional volatile organic compounds. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
The following table outlines some green chemistry strategies and their potential application to the synthesis of the target compound.
| Green Chemistry Principle | Application to Synthesis |
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., LDHs, MOFs). |
| Safer Solvents | Replacement of volatile organic solvents with aqueous or bio-based alternatives. |
| Atom Economy | Optimization of reaction conditions to minimize byproduct formation. |
| Energy Efficiency | Use of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |
Advanced Materials Science Applications beyond Traditional Organic Synthesis
The unique chemical structure of this compound makes it a versatile building block for the creation of advanced materials with tailored properties. Its ability to act as a ligand for metal ions and its potential for polymerization are key areas of emerging opportunity.
Future research in materials science could explore:
Monomers for Specialized Polymers: The dione functionality can be a site for polymerization reactions, leading to the formation of novel polymers with unique thermal or optical properties. The steric bulk of the tert-butyl group could impart specific solubility and morphological characteristics to the resulting polymers.
Specific Ligand Designs: The parent β-diketone is an excellent chelating agent for a wide range of metal ions. Derivatives of this compound have been used as ancillary ligands in iridium(III) complexes for organic light-emitting diodes (OLEDs). Further design of ligands based on this scaffold could lead to new catalysts, sensors, or luminescent materials.
Precursors for Thin Films: Fluorinated analogues of the parent diketone have been investigated as single-source precursors for the chemical vapor deposition of thin films, such as lanthanum nickelate (LaNiO₃). This suggests that the title compound could be a precursor for other functional materials.
The table below summarizes potential applications in materials science.
| Application Area | Role of the Compound | Potential Properties/Functionality |
| Polymer Chemistry | Monomer | Enhanced thermal stability, specific solubility. |
| Coordination Chemistry | Ligand | Catalytic activity, luminescence, sensing. |
| Materials Deposition | Precursor | Formation of thin films with specific electronic or magnetic properties. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via one-step pathways involving ketonization and methoxylation. Optimization often involves adjusting solvent systems (e.g., DMF for solubility), temperature (50–55°C for controlled reactivity), and catalysts (e.g., anhydrous K₂CO₃ for deprotonation). Kinetic studies using HPLC or GC-MS can monitor intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methoxy groups (δ ~3.3 ppm) and diketone protons (δ ~2.5–3.0 ppm).
- FT-IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm diketone and methoxy C-O bonds (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (m/z 142.20) and fragmentation patterns validate the structure .
Q. How does steric hindrance from the 5,5-dimethyl groups influence the compound’s reactivity?
- Methodological Answer : The bulky dimethyl groups reduce nucleophilic attack at the diketone carbons. Computational modeling (e.g., DFT calculations) can quantify steric effects, while experimental comparisons with non-methylated analogs (e.g., hexane-2,4-dione) reveal rate differences in alkylation or condensation reactions .
Advanced Research Questions
Q. How can factorial design be applied to optimize multi-step syntheses involving this compound?
- Methodological Answer : A 2³ factorial design can test variables like temperature (40–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq.). Response surface methodology (RSM) models interaction effects, while ANOVA identifies significant factors. This approach minimizes trial runs and maximizes yield .
Q. What strategies reconcile contradictory data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Contradictions may arise from competing hydrolysis pathways. Controlled stability studies (pH 1–14, monitored via UV-Vis or LC-MS) paired with ab initio simulations (e.g., COSMO-RS) can map degradation products. Cross-referencing with crystallographic data (e.g., bond angles from similar diones) clarifies structural vulnerabilities .
Q. How do computational tools (e.g., COMSOL Multiphysics) enhance predictive modeling of the compound’s thermodynamic properties?
- Methodological Answer : COMSOL integrates quantum mechanics (QM) and molecular dynamics (MD) to predict solubility, partition coefficients (logP), and phase transitions. AI-driven workflows automate parameter tuning, reducing computational costs. Validation against experimental DSC/TGA data ensures accuracy .
Q. What protocols ensure safe handling of this compound in biological assays?
- Methodological Answer : Toxicity assessments using in vitro models (e.g., HepG2 cells for hepatotoxicity) and Ames tests for mutagenicity are critical. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and fume hoods for synthesis. Regulatory compliance (e.g., ECHA guidelines) mandates waste neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
